![molecular formula C43H85Cl3N2O2Si B14284155 N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide CAS No. 138844-77-6](/img/structure/B14284155.png)
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide is a chemical compound with the molecular formula C43H85Cl3N2O2Si and a molecular weight of 796.59 g/mol . This compound is known for its unique structure, which includes a trichlorosilyl group attached to a butanediamide backbone, along with two octadecyl chains. It is often used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of N1,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide typically involves the reaction of dioctadecylamine with a trichlorosilylpropyl derivative under controlled conditions . The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trichlorosilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other functionalized compounds.
Biology: This compound is utilized in the modification of biological surfaces and in the development of biomaterials.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide involves its interaction with specific molecular targets and pathways. The trichlorosilyl group can form covalent bonds with various substrates, leading to the modification of surfaces and the formation of stable coatings. The octadecyl chains provide hydrophobic properties, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide can be compared with other similar compounds, such as:
N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide: This compound has a triethoxysilyl group instead of a trichlorosilyl group, which affects its reactivity and applications.
N~1~,N~1~-Dioctadecyl-N~4~-[3-(trimethoxysilyl)propyl]butanediamide: Similar to the triethoxysilyl derivative, this compound has a trimethoxysilyl group, leading to different chemical properties and uses.
The uniqueness of N1,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide lies in its trichlorosilyl group, which provides distinct reactivity and functionalization capabilities compared to its analogs.
Propiedades
Número CAS |
138844-77-6 |
|---|---|
Fórmula molecular |
C43H85Cl3N2O2Si |
Peso molecular |
796.6 g/mol |
Nombre IUPAC |
N',N'-dioctadecyl-N-(3-trichlorosilylpropyl)butanediamide |
InChI |
InChI=1S/C43H85Cl3N2O2Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-48(43(50)37-36-42(49)47-38-35-41-51(44,45)46)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3,(H,47,49) |
Clave InChI |
FIYZWORDRQPLAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCC(=O)NCCC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
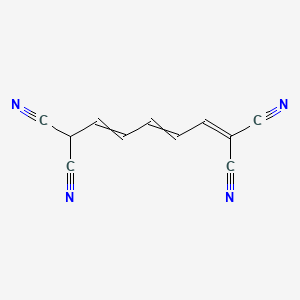
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
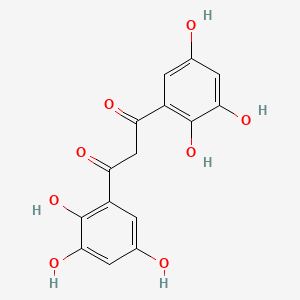



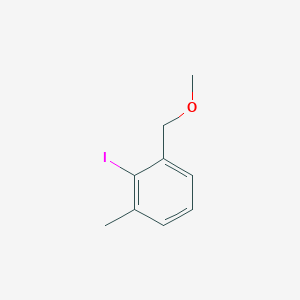
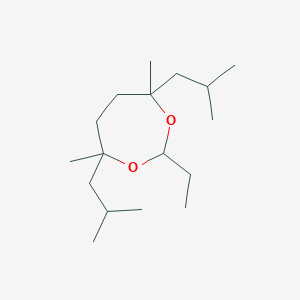
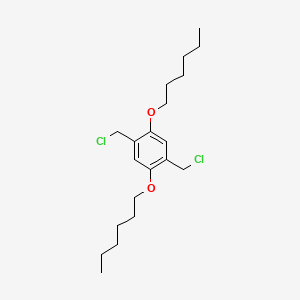
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
